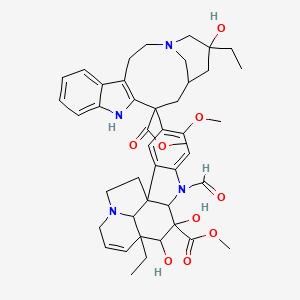

4-Desacetyl Vincristine

Description

Properties

CAS No. |

3704-01-6 |

|---|---|

Molecular Formula |

C44H54N4O9 |

Molecular Weight |

782.9 g/mol |

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C44H54N4O9/c1-6-40(53)21-26-22-43(38(51)56-4,34-28(13-17-46(23-26)24-40)27-11-8-9-12-31(27)45-34)30-19-29-32(20-33(30)55-3)48(25-49)36-42(29)15-18-47-16-10-14-41(7-2,35(42)47)37(50)44(36,54)39(52)57-5/h8-12,14,19-20,25-26,35-37,45,50,53-54H,6-7,13,15-18,21-24H2,1-5H3/t26-,35-,36+,37+,40-,41+,42+,43-,44-/m0/s1 |

InChI Key |

YIQATJBOCJPFCF-XQLDGQACSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |

Synonyms |

O4-Deacetyl-22-oxo-vincaleukoblastine Methosulfate; 4-Deacetyl Leurocristine Methosulfate; 4-Deacetylvincristine Methosulfate; 4-Desacetylvincristine Methosulfate; |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Mechanism and Pharmacodynamics of 4-Desacetyl Vincristine

Technical Guide for Drug Development & Pharmacology[1]

Executive Summary

4-Desacetyl vincristine (DAVCR) , often identified in pharmacokinetic literature as metabolite M1 , is the primary derivative of the chemotherapeutic agent vincristine (VCR) formed via hydrolysis or oxidative metabolism.[1] While vincristine is a potent microtubule destabilizer used in the treatment of acute lymphoblastic leukemia (ALL) and lymphomas, its therapeutic index is limited by severe neurotoxicity.[1][2]

Understanding the molecular mechanism of 4-desacetyl vincristine is critical for two reasons:

-

Metabolic Detoxification: It represents the primary pathway by which CYP3A5 clears the parent drug.[1] Patients with active CYP3A5 (rapid metabolizers) convert vincristine to the less potent 4-desacetyl form more efficiently, resulting in reduced peripheral neuropathy.[1]

-

Structure-Activity Relationship (SAR): The removal of the acetyl group at the C4 position provides a fundamental insight into the "molecular anchor" required for high-affinity tubulin binding at the Vinca domain.[1]

Structural Pharmacology & Mechanism of Action[3]

The Vinca Domain Interaction

Vinca alkaloids, including vincristine and its 4-desacetyl derivative, bind to the

Mechanism of Action (Parent vs. 4-Desacetyl):

-

Curved Conformation Stabilization: The binding of the alkaloid introduces a wedge at the inter-dimer interface.[1] This prevents the straight protofilament formation necessary for microtubule elongation.[1]

-

The "Velcro" Effect of C4-Acetyl: In parental vincristine, the acetoxy group at position C4 occupies a specific hydrophobic pocket in

-tubulin.[1] This interaction significantly lowers the dissociation rate ( -

Loss of Affinity in 4-Desacetyl Vincristine: Hydrolysis of the C4-acetyl group to a hydroxyl group (forming 4-desacetyl vincristine) disrupts this hydrophobic interaction.[1] The resulting molecule is more polar and exhibits a higher dissociation rate and lower binding affinity (

).[1]

Thermodynamic Consequences

The deacetylation alters the entropy of binding.[1] Without the acetyl anchor, 4-desacetyl vincristine cannot effectively "cap" the positive end of the microtubule at physiological concentrations, requiring significantly higher doses to achieve the same mitotic arrest (IC50) as the parent compound.[1]

Visualizing the Pathway

The following diagram illustrates the differential pathway between the potent parent compound and the metabolite.

Figure 1: Comparative mechanism of Vincristine and its 4-desacetyl metabolite.[1] Note the divergence between high-affinity tubulin binding (toxicity/efficacy) and metabolic clearance.[1]

Pharmacokinetics: The CYP3A5 Determinant[1][5]

The formation of 4-desacetyl vincristine is the pivot point for clinical neurotoxicity.[1]

-

CYP3A5 Expressers: Patients with the CYP3A5*1 allele rapidly convert vincristine to 4-desacetyl vincristine.[1] Since the metabolite has lower tubulin affinity, these patients experience less peripheral neuropathy but potentially lower therapeutic efficacy if the parent drug is cleared too fast.[1]

-

CYP3A5 Non-Expressers: Patients (mostly CYP3A53/3) rely on the slower CYP3A4 pathway.[1] They retain higher plasma concentrations of the potent parent vincristine, leading to increased risk of neurotoxicity.[1]

Experimental Protocols

To validate the mechanism and presence of 4-desacetyl vincristine, the following protocols are standard in high-integrity pharmacological research.

Protocol A: Tubulin Polymerization Inhibition Assay (Turbidimetry)

Purpose: To quantify the reduced potency of 4-desacetyl vincristine compared to the parent.

-

Reagent Preparation:

-

Compound Preparation:

-

Prepare 10 mM stock solutions of Vincristine (control) and 4-desacetyl vincristine in DMSO.

-

-

Assay Setup:

-

Kinetic Measurement:

-

Transfer 100 µL to a pre-chilled 96-well UV-star plate.

-

Place in a spectrophotometer pre-heated to 37°C .

-

Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

-

-

Data Analysis:

Protocol B: Metabolic Stability & Identification (LC-MS/MS)

Purpose: To confirm the formation of the metabolite via CYP3A5.

-

Incubation System:

-

Reaction:

-

Termination:

-

Add ice-cold Acetonitrile containing internal standard (e.g., Vinblastine).[1]

-

Centrifuge at 10,000 x g for 10 min.

-

-

LC-MS/MS Parameters:

Comparative Data Summary

The following table summarizes the physicochemical and biological differences driven by the C4-deacetylation.

| Feature | Vincristine (Parent) | 4-Desacetyl Vincristine (Metabolite) |

| Molecular Weight | ~824.9 g/mol | ~782.9 g/mol |

| C4 Substituent | Acetoxy (-OCOCH3) | Hydroxyl (-OH) |

| Tubulin Affinity ( | High (nM range) | Low ( |

| Primary Clearance Enzyme | CYP3A4 (Slow) | CYP3A5 (Fast formation) |

| Lipophilicity (LogP) | Higher (More membrane permeable) | Lower (More polar) |

| Neurotoxicity Potential | High | Low |

| P-gp Efflux Susceptibility | Moderate | Altered (Polarity affects transport) |

Metabolic Pathway Diagram

Visualizing the specific conversion responsible for the change in activity.[1]

Figure 2: The CYP3A5-mediated biotransformation of Vincristine to its 4-desacetyl form.[1]

References

-

Dennison, J. B., et al. (2006). "Selective metabolism of vincristine in vitro by CYP3A5."[1] Journal of Pharmacology and Experimental Therapeutics.

-

Jordan, M. A., & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer.[1]

-

Lobert, S., et al. (1996). "Vinca alkaloid-induced curving of microtubule protofilaments."[1] Biochemistry.

-

Zhou, X. J., & Rahmani, R. (1992). "Preclinical and clinical pharmacology of vinca alkaloids."[1] Drugs.

-

Gidding, C. E., et al. (1999). "Vincristine revisited."[1] Critical Reviews in Oncology/Hematology.

Sources

4-desacetyl vincristine vs vincristine chemical structure differences

Topic: 4-Desacetyl Vincristine vs. Vincristine: Chemical Structure, Stability, and Bioanalytical Differentiation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary & Structural Core

Vincristine (VCR) is a dimeric Vinca alkaloid widely utilized in oncology for its ability to inhibit microtubule polymerization.[2][3][4] Its structural integrity, particularly the acetoxy group at the C4 position of the vindoline subunit, is critical for its pharmacokinetics and tubulin-binding affinity.[2]

4-Desacetyl Vincristine (4-DAV) is the primary hydrolysis product of vincristine, formed via the cleavage of the C4-acetyl ester.[1][2][5] While often categorized as a degradation product in pharmaceutical formulations, it also appears as a minor metabolite in biliary excretion.[2]

This guide analyzes the precise chemical divergence between these two entities, their physicochemical implications, and the bioanalytical protocols required to distinguish them in complex matrices.[2]

Chemical Structure Analysis

The structural difference resides exclusively in the vindoline subunit at position C4.[2]

-

Vincristine: Possesses an acetate ester (-OCOCH₃) at C4.[1][2][5] This group contributes to the molecule's lipophilicity and steric bulk, facilitating specific interactions within the tubulin binding pocket.[2]

-

4-Desacetyl Vincristine: Possesses a free secondary hydroxyl group (-OH) at C4.[1][2][5] This modification significantly increases polarity and alters the molecule's hydrogen-bonding potential.[1][2]

Comparative Physicochemical Data

| Feature | Vincristine (VCR) | 4-Desacetyl Vincristine (4-DAV) | Delta / Impact |

| Formula | C₄₆H₅₆N₄O₁₀ | C₄₄H₅₄N₄O₉ | Loss of C₂H₂O (Acetyl moiety) |

| Mol.[1][2][3][5][6] Weight | ~824.96 g/mol | ~782.93 g/mol | -42.03 Da (Mass Shift) |

| C4 Substituent | Acetoxy (-O-CO-CH₃) | Hydroxyl (-OH) | Increased Polarity |

| LogP (Est.) | ~2.8 - 3.0 | ~1.5 - 2.0 | Decreased Lipophilicity |

| pKa | ~5.0 / 7.4 | Similar | Minimal change in basicity |

| Retention Time | Late Eluting (RP-HPLC) | Early Eluting (RP-HPLC) | 4-DAV is more polar |

Structural Visualization (DOT)

The following diagram illustrates the specific transformation site on the vindoline ring system.

Figure 1: Structural relationship showing the hydrolysis of the C4-acetate group in the vindoline subunit.[1][2]

Synthesis and Degradation Pathways

Understanding the origin of 4-DAV is essential for stability testing and metabolite identification.[2]

A. Chemical Degradation (In Vitro)

Vincristine is susceptible to base-catalyzed hydrolysis.[1][2][5]

-

Mechanism: Nucleophilic attack on the C4-ester carbonyl.[1][2]

-

Conditions: Occurs readily in alkaline buffers (pH > 7.5) or upon prolonged storage in solution at elevated temperatures.[1][2]

-

Implication: 4-DAV is a critical impurity to monitor in pharmaceutical stability assays (often designated as "Impurity D" in pharmacopeial monographs).[1][2][5]

B. Biological Metabolism (In Vivo)

While CYP3A4/5 primarily mediates oxidative metabolism (forming the M1 metabolite via N-dealkylation), 4-DAV is formed via hydrolysis .[1][2][5]

-

Enzymes: Carboxylesterases (CES) in the liver and plasma.[2]

-

Excretion: 4-DAV has been identified in biliary excreta, suggesting hepatic hydrolysis followed by biliary secretion.[1][2][5]

Figure 2: Divergent pathways for Vincristine transformation: Hydrolytic degradation vs. Oxidative metabolism.[1][2]

Biological Implications & Potency[1][5][7]

The C4-acetyl group is not merely a structural appendage; it plays a role in the drug's interaction with tubulin.[2]

-

Tubulin Binding: The acetyl group provides hydrophobic contacts within the Vinca domain of tubulin.[2] Removal of this group (forming 4-DAV) generally results in a reduction in lipophilicity .[1][2]

-

Cytotoxicity: While 4-DAV retains cytotoxic activity (unlike some oxidative metabolites), it is generally considered less potent than the parent vincristine due to reduced cellular accumulation (lower membrane permeability) and slightly lower binding affinity.[1][2]

-

Clinical Relevance: In drug conjugates (e.g., antibody-drug conjugates), 4-DAV is sometimes used as the payload or generated as a catabolite, where its increased polarity can facilitate clearance after payload release.[1][2]

Bioanalytical Protocol: LC-MS/MS Differentiation

Distinguishing VCR from 4-DAV requires precise chromatographic and mass spectrometric conditions due to their structural similarity.[1][2]

Methodology: LC-MS/MS Separation

1. Sample Preparation:

-

Extraction: Liquid-Liquid Extraction (LLE) is preferred to remove salts.[1][2] Use buffers at pH 8.0 to ensure the basic nitrogen is uncharged, but avoid prolonged exposure to high pH to prevent artificial conversion of VCR to 4-DAV during processing.[2]

-

Solvent: Diethyl ether or Ethyl acetate.[2]

2. Chromatographic Conditions (Reverse Phase):

-

Mobile Phase:

-

Elution Order (Critical):

3. Mass Spectrometry (MRM Transitions): Operate in Positive ESI (Electrospray Ionization) mode.[1][2]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy | Note |

| Vincristine | 825.4 [M+H]⁺ | 765.3 | ~35 eV | Loss of Acetic Acid (-60 Da) |

| 807.4 | ~25 eV | Loss of H₂O | ||

| 4-Desacetyl VCR | 783.4 [M+H]⁺ | 765.3 | ~30 eV | Loss of H₂O (Common fragment) |

| 723.3 | ~40 eV | Skeletal fragmentation |

Self-Validating Check:

-

If you observe a peak at m/z 783 eluting after VCR, it is not 4-DAV.[1][2] It may be an N-oxide or other isobaric impurity. 4-DAV must elute earlier on a C18 column.[1][2]

References

-

Structural Elucid

-

Metabolism and Pharmacokinetics

-

Analytical Methodology (LC-MS)

Sources

- 1. mzCloud – Vincristine [mzcloud.org]

- 2. Vincristine - Wikipedia [en.wikipedia.org]

- 3. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2003014069A1 - Sequences de liaison fluorees et leur utilisation comme sequences de liaison pour des conjugues de medicaments actives par des enzymes - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolic Profiling of Vincristine: The CYP3A5/M1 Axis

[1][2][3][4][5][6][7][8]

Executive Summary

Vincristine (VCR) remains a cornerstone of pediatric and adult oncology regimens, particularly in acute lymphoblastic leukemia (ALL) and Wilms tumor. However, its clinical utility is frequently compromised by dose-limiting neurotoxicity (peripheral neuropathy) and significant inter-individual variability in drug clearance.[1]

Recent advancements in pharmacogenomics have identified that VCR metabolism is not merely "hepatic" but is preferentially driven by CYP3A5 , rather than the more abundant CYP3A4. The formation of the primary metabolite, M1 , represents the rate-limiting step in VCR detoxification.[2] This guide delineates the molecular mechanisms of this biotransformation, the structural identity of M1, and the analytical protocols required to quantify these species in biological matrices.

Molecular Pharmacology & Metabolism[9]

The Parent Molecule

Vincristine is a dimeric vinca alkaloid composed of two multiringed units:

-

Vindoline moiety: Responsible for binding to the

-tubulin subunit, inhibiting microtubule polymerization, and inducing mitotic arrest.[1] -

Catharanthine moiety: The structural anchor that is the primary site of metabolic attack.

The M1 Metabolite

The primary metabolic pathway involves the oxidation of the catharanthine moiety. Unlike many CYP3A substrates that undergo simple demethylation or hydroxylation, VCR undergoes a complex transformation.[1]

-

Identity: M1 (Vincristine Metabolite 1).[1]

-

Mechanism: Oxidative cleavage of the piperidine ring within the catharanthine unit.[3][4][2][5]

-

Structure: The vindoline pharmacophore remains largely intact, but the catharanthine ring opening results in a secondary amine structure.

-

Mass Shift: In LC-MS/MS analysis, M1 is typically monitored via a transition consistent with a mass decrease of approximately 32 Da relative to the parent compound (often observed as a shift in the doubly charged ion from

413.2 to 397.3). -

Bioactivity: M1 is considered significantly less cytotoxic than the parent VCR. Consequently, the conversion of VCR to M1 is a detoxification pathway .

The CYP3A5 vs. CYP3A4 Paradigm

A critical distinction for researchers is the catalytic efficiency of the cytochrome P450 isoforms.[3][4][2]

-

CYP3A5: Exhibits a 7- to 14-fold higher intrinsic clearance (

) for VCR compared to CYP3A4.[1] -

CYP3A4: While abundant, it is a poor metabolizer of VCR.

Implication: Patients expressing functional CYP3A5 (genotypes 1/1 or 1/3) clear VCR rapidly, resulting in lower systemic exposure and reduced neurotoxicity risk. "Non-expressers" (genotype 3/3, common in Caucasian populations) rely on the inefficient CYP3A4 pathway, leading to sustained high plasma levels of VCR and increased toxicity.

Visualization: Metabolic Pathway & Pharmacogenetics[9]

Figure 1: The metabolic fate of Vincristine.[6][1] Note the dominant role of CYP3A5 in generating M1.[3][7][4][2][8]

Pharmacokinetic Profile

Vincristine exhibits a multiphasic elimination pattern characterized by avid tissue binding and slow terminal elimination.

Key PK Parameters (Adults)

| Parameter | Value (Approx.) | Notes |

| Terminal Half-life ( | 85 hours | Highly variable (19–155 h) |

| Clearance (CL) | 146 mL/min | significantly lower in CYP3A5 non-expressers |

| Volume of Distribution ( | > 200 L | Reflects high tissue binding (platelets/tubulin) |

| Protein Binding | ~75% | Binds to Alpha-1-acid glycoprotein & Albumin |

| Excretion Route | Biliary (80%) | Renal excretion is minor (<10-20%) |

Metabolite Abundance

In human plasma, M1 is the predominant circulating metabolite. Other minor metabolites (M2, M4) have been identified in trace amounts but M1 serves as the primary marker for metabolic activity. In bile, M1 and other degradation products account for the majority of recovered radioactivity, confirming hepatic metabolism as the major clearance mechanism.

Experimental Methodologies

For drug development professionals, robust quantification of VCR and M1 is essential. Due to the low therapeutic doses (capped at 2 mg) and large

Protocol: LC-MS/MS Quantification of VCR and M1[9][11]

Objective: Simultaneous quantification of Vincristine and M1 in human plasma. Limit of Quantification (LOQ): Target 0.05 – 0.1 ng/mL.

Step 1: Sample Preparation (Solid Phase Extraction - SPE)[1]

-

Rationale: Protein precipitation alone is often insufficient due to the "dirty" nature of plasma and the need to concentrate the analyte.

-

Materials: OASIS HLB or equivalent C18 cartridges.

-

Conditioning: Wash cartridge with 1 mL Methanol followed by 1 mL Water.[1]

-

Loading: Mix 200

L plasma with 200 -

Washing: Wash with 1 mL 5% Methanol in water (removes salts/proteins).[1]

-

Elution: Elute with 1 mL 100% Methanol or Acetonitrile.

-

Reconstitution: Evaporate eluate under nitrogen stream and reconstitute in 100

L Mobile Phase.

Step 2: Chromatographic Separation[1][5]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, sub-2

m particle size.[1] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 4-5 minutes.

Step 3: Mass Spectrometry (MRM Mode)

Monitor the doubly charged ions

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy |

| Vincristine | 413.2 ( | 362.2 | ~25 eV |

| Metabolite M1 | 397.3 ( | 376.2 | ~28 eV |

| IS (Vinblastine) | 406.3 ( | 272.2 | ~25 eV |

Note: Exact transitions should be optimized on your specific instrument.

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the extraction and quantification of VCR and M1.[1]

Clinical & Research Implications

Drug-Drug Interactions (DDIs)

Because VCR clearance is heavily dependent on CYP3A enzymes:

-

Strong CYP3A Inhibitors (e.g., itraconazole, ritonavir, voriconazole) will drastically reduce M1 formation, spiking parent VCR levels and precipitating severe neurotoxicity (e.g., paralytic ileus, neuropathy).[1]

-

CYP3A Inducers (e.g., rifampin, carbamazepine) will accelerate M1 formation, potentially leading to sub-therapeutic VCR levels and treatment failure.[1]

Genotyping in Clinical Trials

Researchers investigating VCR efficacy must stratify cohorts by CYP3A5 genotype .

References

-

Dennison, J. B., et al. (2006).[1] "Selective metabolism of vincristine in vitro by CYP3A5."[4] Journal of Pharmacology and Experimental Therapeutics.

-

Dennison, J. B., et al. (2007).[1] "Vincristine metabolism and the role of CYP3A5." Indiana University ScholarWorks.[1]

-

Moore, A., et al. (2011).[1] "Vincristine pharmacodynamics and pharmacogenetics in children with cancer." Pediatric Blood & Cancer.

-

Sethi, V. S., et al. (1981).[1] "Pharmacokinetics of vincristine sulfate in children." Cancer Chemotherapy and Pharmacology.

-

PubChem Compound Summary. (2025). "Vincristine Metabolite M1."[7][10][6][9][8][1][11][12] National Center for Biotechnology Information.[1] [1]

-

Yang, L., et al. (2018).[1] "Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration...". Frontiers in Pharmacology.

Sources

- 1. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective metabolism of vincristine in vitro by CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Vincristine Metabolism and the Role of CYP3A5 [scholarworks.indianapolis.iu.edu]

- 8. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. Vincristine Metabolism and the Role of CYP3A5 [scholarworks.indianapolis.iu.edu]

- 11. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Role of CYP3A4 in the Formation of 4-Desacetyl Vincristine and Metabolite M1: A Technical Guide

The following technical guide details the role of CYP3A4 in the metabolism of vincristine, specifically addressing the formation of 4-desacetyl vincristine and the major oxidative metabolite M1.

Executive Summary

Vincristine, a vinca alkaloid widely used in oncology, undergoes complex hepatic metabolism.[1][2][3][4][5] While CYP3A4 and its polymorphic isoform CYP3A5 are the dominant enzymes responsible for vincristine clearance, the metabolic landscape is bifurcated into two distinct pathways: oxidative biotransformation and hydrolysis .

A critical distinction must be made for researchers:

-

M1 (CYP-Mediated): The major circulating metabolite in human plasma is M1 , formed via oxidative cleavage of the piperidine ring by CYP3A5 (primary) and CYP3A4 (secondary).[1]

-

4-Desacetyl Vincristine (Hydrolytic): Often cited as a "primary metabolite" in general medical literature (e.g., StatPearls), this compound is formed via the hydrolysis of the C4-acetoxy group.[1][6] While CYP3A4 modulates the availability of the parent drug, the formation of 4-desacetyl vincristine is primarily driven by esterases or spontaneous hydrolysis, rather than direct CYP3A4 oxidative catalysis.[1]

This guide dissects these pathways, providing the mechanistic causality, experimental protocols for differentiation, and the clinical impact of CYP3A4 modulation.[1]

Part 1: Molecular Mechanism of CYP3A4/5 Interaction

The Dominance of CYP3A5 over CYP3A4

While CYP3A4 is the most abundant hepatic P450 enzyme, vincristine exhibits a unique "preferential clearance" by CYP3A5 .[1][7]

-

Intrinsic Clearance (

): CYP3A5 metabolizes vincristine with a 7- to 14-fold higher efficiency ( -

Binding Orientation: Molecular dynamics simulations suggest that vincristine binds to the CYP3A5 active site in a distinct orientation compared to CYP3A4, allowing for tighter interaction with critical residues and more efficient catalysis of the M1 pathway.

-

Clinical Consequence: In "CYP3A5 expressers" (genotypes 1/1 or 1/3), vincristine clearance is significantly faster, leading to lower systemic exposure and reduced neurotoxicity compared to "CYP3A5 non-expressers" (genotype 3/3), who rely solely on the less efficient CYP3A4.[1]

The M1 Pathway: Oxidative Piperidine Cleavage

The true enzymatic product of CYP3A4/5 activity is M1 (also referred to in some contexts as N-desformyl vincristine derivative, though chemically distinct).[1]

-

Mechanism: CYP3A4/5 catalyzes an oxidation on the piperidine ring of the dihydro-hydroxycatharanthine unit.

-

Structure: M1 retains the C4-acetyl group but undergoes ring fission, resulting in a secondary amine.[1][6]

-

Significance: M1 is less pharmacologically active than the parent compound.[1] Its formation represents the primary detoxification route in the liver.

Part 2: The 4-Desacetyl Vincristine Pathway[1][6]

Deacetylation Mechanism

The formation of 4-desacetyl vincristine (4-DAV) involves the hydrolysis of the acetoxy group at the C4 position of the vindoline moiety.[1]

[1][6]-

Enzymatic Source: This reaction is typically catalyzed by carboxylesterases (e.g., hCE1, hCE2) found in the liver and plasma, or occurs via chemical hydrolysis at physiological pH.[1]

-

CYP3A4 Role: There is no direct evidence that CYP3A4 catalyzes this hydrolysis.[1] However, CYP3A4 competes for the parent substrate.[1] Inhibition of CYP3A4 (e.g., by ketoconazole) increases the pool of vincristine available for esterases, potentially elevating 4-DAV levels indirectly, although the primary risk of CYP3A4 inhibition is the accumulation of the neurotoxic parent drug.[1]

Reconciling Literature Discrepancies

Researchers may encounter conflicting sources:

-

Source A (Specialized Pharmacokinetics): Identifies M1 as the major metabolite.[1] (Correct for in vitro microsomes and plasma profiling).

-

Source B (General Pharmacology): Identifies 4-desacetyl vincristine as the primary metabolite.[1][6] (Often refers to excreted products in feces/bile where hydrolysis has had time to occur).[1]

Verdict: For drug development and metabolic stability studies, M1 is the marker of CYP3A4/5 activity. 4-DAV is a marker of hydrolytic stability.[1][6]

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation of vincristine metabolism, distinguishing the CYP-mediated oxidative pathway from the hydrolytic pathway.

Figure 1: Metabolic bifurcation of vincristine showing the CYP3A-mediated formation of M1 versus the esterase-mediated formation of 4-desacetyl vincristine.[1][6]

Part 4: Experimental Protocols

Protocol: Differentiating M1 and 4-DAV via LC-MS/MS

To accurately assess the role of CYP3A4, you must distinguish between oxidative metabolites (M1) and hydrolysis products (4-DAV).[1][6]

Objective: Quantify M1 formation kinetics in Human Liver Microsomes (HLM).

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).[1][6]

-

NADPH regenerating system.[1]

-

Inhibitors: Ketoconazole (CYP3A4 specific), BNPP (Esterase inhibitor - Critical control).[1][6]

Workflow:

-

Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in phosphate buffer (pH 7.4).

-

Control Setup:

-

Incubation: Pre-incubate HLM with vincristine (1-10 µM) for 5 min at 37°C. Initiate with NADPH.

-

Termination: Quench after 10-30 min with ice-cold acetonitrile containing Internal Standard.

-

Analysis (LC-MS/MS):

-

Transitions (MRM):

-

Note: Ensure chromatographic separation as isobaric interferences can occur.[1]

Data Interpretation

| Parameter | M1 Metabolite | 4-Desacetyl Vincristine |

| Enzyme Source | CYP3A5 >> CYP3A4 | Carboxylesterases / Chemical |

| Reaction Type | Oxidative (Piperidine Cleavage) | Hydrolysis (Deacetylation) |

| NADPH Dependency | Strictly Dependent | Independent |

| Inhibition Profile | Inhibited by Ketoconazole | Inhibited by BNPP / Fluoride |

| Mass Shift ( | -14 Da (approx) vs Parent | -42 Da vs Parent |

Part 5: Clinical & Research Implications[1][6]

Pharmacogenetics

The "role" of CYP3A4 is often secondary to CYP3A5. In clinical trials, stratifying patients by CYP3A5 genotype is crucial.[1]

-

CYP3A53/3 (Non-expressers): Rely on CYP3A4.[1][5][6][7] These patients have slower clearance and higher risk of vincristine-induced peripheral neuropathy.[6]

-

CYP3A5*1 carriers: Rapid clearance via M1 formation.[1] Potential for under-dosing in standard regimens.[1][6]

Drug-Drug Interactions (DDIs)

Strong CYP3A4 inhibitors (e.g., itraconazole, ritonavir) block the M1 pathway.[1][6]

-

Result: Shunting of vincristine to the hydrolytic pathway is minimal; instead, parent drug accumulates, drastically increasing neurotoxicity.[1]

-

Recommendation: Avoid concurrent use of potent CYP3A4 inhibitors.[1] If unavoidable, dose reduction of vincristine is mandatory.[1]

References

-

Dennison, J. B., et al. (2006). "Selective metabolism of vincristine in vitro by CYP3A5."[1] Journal of Pharmacology and Experimental Therapeutics. Identifies M1 as the major oxidative metabolite and establishes CYP3A5 dominance.

-

Dennison, J. B., Jones, D. R., & Hall, S. D. (2007). "Vincristine metabolism and the role of CYP3A5."[1] IU ScholarWorks.[1] Detailed thesis on the structure of M1 and kinetic profiling. [1][6]

-

StatPearls [Internet].[1] (2023). "Vincristine."[1][2][3][4][5][8][10] NCBI Bookshelf. General medical overview citing 4-desacetyl vincristine as a primary metabolite (contextualized as likely excretory/hydrolytic).[1][6]

-

Moore, A., et al. (2011). "Vincristine pharmacokinetics and CYP3A5 genotype."[1] Pediatric Blood & Cancer. Clinical correlation of CYP3A5 status with vincristine clearance.[1][3][7]

-

PubChem. "Vincristine Metabolite M1."[1] National Library of Medicine.[1] Structural data for the oxidative metabolite. [1][6]

Sources

- 1. Vincristine - Wikipedia [en.wikipedia.org]

- 2. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Severe Vincristine-induced Neuropathic Pain in a CYP3A5 Nonexpressor With Reduced CYP3A4/5 Activity: Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detoxication of vinca alkaloids by human P450 CYP3A4-mediated metabolism: implications for the development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vincristine metabolite M1 | C45H54N4O10 | CID 87269521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]

- 10. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity and Metabolic Profiling of Vincristine: A Technical Deep Dive

The following technical guide details the biological activity, metabolic profiling, and experimental characterization of vincristine and its primary metabolite, M1.

Executive Summary

Vincristine (VCR) is a potent vinca alkaloid widely used in pediatric and adult oncology for its ability to destabilize microtubules and induce mitotic arrest.[1] However, its clinical utility is often dose-limited by severe sensorimotor neurotoxicity.[2]

Recent pharmacokinetic advancements have identified that VCR clearance is driven primarily by hepatic metabolism via the cytochrome P450 3A (CYP3A) subfamily. The formation of its major metabolite, M1 , represents a critical detoxification pathway. Unlike many active metabolites in oncology, M1 exhibits significantly reduced biological activity compared to the parent compound. Consequently, the efficiency of this metabolic conversion—largely dictated by CYP3A5 genetic polymorphism —is a primary determinant of systemic vincristine exposure and the subsequent risk of neurotoxicity.

This guide analyzes the structural and functional divergence between VCR and M1, providing validated protocols for their isolation and quantification.

Metabolic Pathway & Structural Characterization[3][4][5]

The CYP3A5-Dominant Pathway

Vincristine metabolism is regiospecific and enzyme-selective.[2] While CYP3A4 contributes to clearance, CYP3A5 is the high-affinity catalyst for the formation of M1.[2][3]

-

Intrinsic Clearance (

): CYP3A5 exhibits a 9- to 14-fold higher -

Genetic Impact: Individuals expressing functional CYP3A5 (genotypes 1/1 or 1/3) clear vincristine more rapidly, resulting in higher plasma concentrations of M1 and reduced incidence of peripheral neuropathy compared to non-expressers (3/3).

Structural Identity of Metabolite M1[5]

-

Parent Compound: Vincristine (

, MW ~825 Da). -

Metabolite M1: A secondary amine derivative.

-

Mechanism of Formation: Oxidative cleavage of the piperidine ring within the dihydro-hydroxycatharanthine unit of the vincristine molecule.[3]

-

Mass Shift: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals a mass difference corresponding to a

of -16 in the doubly charged state (

Pathway Visualization

The following diagram illustrates the differential metabolic flux and downstream pharmacological consequences.

Caption: Differential metabolic clearance of Vincristine by CYP3A isoforms. CYP3A5 drives the formation of the non-toxic M1 metabolite, sparing the patient from neurotoxic accumulation.

Comparative Biological Activity Profile

The therapeutic index of vincristine is defined by the balance between its microtubule-destabilizing efficacy and its neurotoxic side effects. M1 serves as a metabolic "off-switch."[2]

Table 1: Pharmacological Comparison of Vincristine vs. M1

| Feature | Vincristine (Parent) | Metabolite M1 |

| Primary Target | Negligible Tubulin Interaction | |

| Mechanism | Inhibits polymerization; induces mitotic arrest | Inactive / Detoxification product |

| Cytotoxicity (IC50) | Highly Potent (nM range in ALL/Neuroblastoma) | Significantly Reduced / Non-Cytotoxic |

| Neurotoxicity Risk | High (Dose-limiting) | Low (Inverse correlation with formation) |

| LC-MS/MS Ion | ||

| Key Enzyme | N/A (Substrate) | Product of CYP3A5 >> CYP3A4 |

Mechanistic Insight: Why is M1 Less Active?

Vincristine's binding to tubulin requires a precise three-dimensional conformation of its catharanthine and vindoline moieties.[2] The oxidative cleavage of the piperidine ring in the catharanthine subunit (which forms M1) disrupts the rigid scaffold necessary for high-affinity tubulin interaction. Consequently, M1 fails to effectively sequester tubulin dimers, rendering it pharmacologically inert regarding mitotic arrest.[2]

Experimental Protocols

In Vitro Synthesis of M1 (Microsomal Incubation)

Since M1 is not widely available commercially, researchers must often synthesize it enzymatically for study.

Reagents:

-

Human Liver Microsomes (HLM) genotyped for CYP3A5*1 (High expressers) OR Recombinant CYP3A5 supersomes.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[2]

-

Phosphate Buffer (100 mM, pH 7.4).

Workflow:

-

Preparation: Thaw HLMs on ice. Dilute to 0.5 mg protein/mL in phosphate buffer.

-

Pre-incubation: Add Vincristine (final conc. 1–10

M). Incubate at 37°C for 5 minutes. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Incubation: Shake at 37°C for 30–60 minutes.

-

Termination: Stop reaction by adding ice-cold acetonitrile (ACN) containing internal standard (e.g., Vinblastine or

-Vincristine) at a 3:1 ratio (v/v). -

Extraction: Vortex vigorously for 1 minute; centrifuge at 13,000 x g for 10 minutes to pellet proteins. Collect supernatant for LC-MS/MS.

Simultaneous Quantification via LC-MS/MS

This protocol is adapted from validated clinical assays (e.g., Dennison et al.) to distinguish the parent from the metabolite.

Instrument Parameters:

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 3.0 x 150 mm, 5

m).[2] -

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient: 25% B to 55% B over 4 minutes (rapid gradient due to similar polarity).

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Note |

| Vincristine | 413.2 | 362.2 or 355.2 | Quantifier |

| Metabolite M1 | 397.3 | 376.2 or 337.4 | Distinct mass shift (-32 Da mass / -16 m/z) |

| Vinblastine (IS) | 406.3 | 271.7 | Internal Standard |

Technical Note: The

References

-

Dennison, J. B., et al. (2006). Selective metabolism of vincristine in vitro by CYP3A5.[2] Drug Metabolism and Disposition.[5][6][7][8] Link

-

Dennison, J. B., et al. (2007). Vincristine metabolism and the role of CYP3A5.[2] Indiana University ScholarWorks. Link (Note: Representative link to dissertation/thesis repository).

-

Egbelakin, A., et al. (2013). Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS.[2] Journal of Chromatography B. Link

-

Moore, A., et al. (2011). Neurotoxicity of Vincristine: The Role of CYP3A5. Pediatric Blood & Cancer.[2][6][9] Link

-

PubChem Database. Vincristine Metabolite M1 (CID 87269521). National Library of Medicine. Link

Sources

- 1. Oncology [pharmacology2000.com]

- 2. Vincristine | C46H56N4O10 | CID 5978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 6. Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Increased Risk of Vincristine Neurotoxicity Associated with Low CYP3A5 Expression Genotype in Children with Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vincristine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

A Technical Guide to the Biosynthesis of Vinca Alkaloids in Catharanthus roseus, Focusing on the 4-Desacetylvindoline Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the intricate biosynthetic pathway of the potent anticancer agent vincristine within the medicinal plant Catharanthus roseus. We will dissect the molecular journey from primary metabolites to the complex dimeric terpenoid indole alkaloids (TIAs), with a particular emphasis on the critical acetylation step that forms the vindoline precursor, the absence of which defines the "4-desacetyl" characteristic. This document is structured to deliver not just a roadmap of the pathway but also the underlying scientific rationale and methodologies essential for its study and manipulation.

Introduction: The Pharmaceutical Imperative for Vinca Alkaloids

Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, stands as a cornerstone in the pharmacy of natural products. It is the exclusive natural source of the dimeric TIAs vinblastine and vincristine, compounds that have been indispensable in chemotherapy regimens for decades, particularly in the treatment of lymphomas and childhood leukemia.[1][2] Despite their clinical significance, these alkaloids accumulate to exceptionally low levels in the plant (e.g., 0.0005% for vincristine), making their extraction a costly and supply-limited endeavor.[3] This economic and logistical challenge has catalyzed decades of research aimed at elucidating the complex biosynthetic machinery that produces them.

The biosynthesis of vincristine is a multi-stage, spatially compartmentalized process involving more than 35 enzymatic steps and a host of transport and regulatory proteins.[4] Understanding this pathway is paramount for developing metabolic engineering and synthetic biology strategies to enhance the yield of these life-saving medicines in either the native plant or heterologous systems.[5][6]

The Core Biosynthetic Pathway: From Monomers to Dimer

The assembly of vincristine can be conceptually divided into three major stages: the formation of the monomeric precursors, their subsequent dimerization, and the final functional group modifications.[1]

Stage 1: Assembly of the Monomeric Precursors, Vindoline and Catharanthine

All TIAs in C. roseus originate from the condensation of two primary metabolic building blocks: tryptamine, derived from the shikimate pathway, and secologanin, from the plastidial non-mevalonate pathway.[1] The enzyme strictosidine synthase catalyzes their fusion to form the central intermediate, strictosidine. From this point, the pathway bifurcates into numerous branches leading to over 130 different alkaloids.

The branch leading to vincristine involves the synthesis of two distinct monomers, catharanthine and vindoline, which are synthesized and stored in different cell types within the leaf, highlighting the pathway's complexity.[7]

The Vindoline Sub-Pathway: The synthesis of vindoline from the intermediate tabersonine is a well-characterized, six-step enzymatic cascade localized within the leaf mesophyll cells.[4] A pivotal final step in this sequence is the acetylation of deacetylvindoline .

-

Enzyme: Deacetylvindoline 4-O-acetyltransferase (DAT)

-

Reaction: This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the C4-hydroxyl group of deacetylvindoline, yielding vindoline.

-

Significance: The DAT-catalyzed reaction is the terminal step in vindoline biosynthesis. Its efficiency and regulation are critical bottlenecks for the overall production of dimeric alkaloids. The substrate for this enzyme, deacetylvindoline, is the direct precursor that lacks the C4-acetyl group, making this step the focal point for understanding the "4-desacetyl" nature of related intermediates.

The enzymatic cascade leading to vindoline is summarized below:

| Step | Enzyme | Substrate | Product |

| 1 | Tabersonine 16-hydroxylase (T16H) | Tabersonine | 16-Hydroxytabersonine |

| 2 | 16-Hydroxytabersonine-O-methyltransferase (16OMT) | 16-Hydroxytabersonine | 16-Methoxytabersonine |

| 3 | N-methyltransferase (NMT) | 16-Methoxy-2,3-dihydro-3-hydroxytabersonine | Desacetoxyvindoline |

| 4 | Desacetoxyvindoline 4-hydroxylase (D4H) | Desacetoxyvindoline | Deacetylvindoline |

| 5 | Deacetylvindoline 4-O-acetyltransferase (DAT) | Deacetylvindoline | Vindoline |

Stage 2: Dimerization to Form the Bisindole Scaffold

The crucial dimerization step occurs in specialized leaf cells, where catharanthine and vindoline are coupled.

-

Enzyme: Anhydrovinblastine synthase, a Class III peroxidase (PRX1).[4][8]

-

Reaction: This enzyme catalyzes the oxidative coupling of catharanthine and vindoline to form an unstable intermediate that resolves into α-3′,4′-anhydrovinblastine (AVLB).[1]

-

Causality: The activity of this peroxidase is a key control point. Its expression and the availability of its substrates directly influence the flux towards the dimeric alkaloids.

Stage 3: Final Conversions to Vinblastine and Vincristine

The final steps of the pathway, which convert the initial dimer into the clinically used drugs, are the least understood.

-

AVLB to Vinblastine: The conversion of α-3′,4′-anhydrovinblastine to vinblastine involves hydration and reduction reactions. However, the specific enzymes responsible for this transformation have not yet been definitively isolated or characterized in the plant.[1][9]

-

Vinblastine to Vincristine: Vincristine differs from vinblastine only by the substitution of a formyl group for a methyl group on the vindoline nitrogen. This conversion is also catalyzed by an uncharacterized enzyme. The low in-planta conversion rate is a primary reason for the extreme rarity and high cost of vincristine compared to vinblastine.

The term 4-desacetyl vincristine would chemically refer to a vincristine molecule where the vindoline moiety lacks the C4-acetyl group. While not a primary end-product, its potential formation could occur if deacetylvindoline were to be coupled with catharanthine and subsequently processed. The efficiency of the DAT enzyme ensures that vindoline, not deacetylvindoline, is the predominant monomer available for dimerization.

Sources

- 1. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. Fungal Elicitation Enhances Vincristine and Vinblastine Yield in the Embryogenic Tissues of Catharanthus roseus [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. clausiuspress.com [clausiuspress.com]

- 9. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]

Technical Guide: Blood-Brain Barrier Permeability of 4-Desacetyl Vincristine

[1][2]

Executive Summary

4-desacetyl vincristine (4-DAV) , also known as 4-O-desacetyl vincristine (M1), is the major metabolite of vincristine formed primarily by hepatic CYP3A5 and CYP3A4 .[1][2] While vincristine is a cornerstone therapy for leukemias and lymphomas, its efficacy in primary brain tumors is negligible due to restricted blood-brain barrier (BBB) penetration.[1][2]

Current pharmacokinetic data indicates that 4-DAV retains the P-glycoprotein (P-gp/ABCB1) substrate recognition properties of its parent compound while exhibiting increased polarity.[1][2] Consequently, 4-DAV demonstrates poor BBB permeability , likely lower than that of vincristine itself.[1][2] This guide analyzes the structural determinants of this restriction and provides a validated experimental framework for quantifying its CNS disposition.

Physicochemical & Mechanistic Profile

Structure-Activity Relationship (SAR)

The conversion of vincristine to 4-DAV involves the hydrolysis of the acetoxy group at the C4 position of the vindoline moiety to a hydroxyl group. This modification significantly alters the physicochemical landscape of the molecule.

| Feature | Vincristine (Parent) | 4-Desacetyl Vincristine (Metabolite) | Impact on Permeability |

| Molecular Weight | ~824.9 g/mol | ~782.9 g/mol | Negligible (Both > 400 Da limit) |

| C4 Substituent | Acetoxy (-OCOCH3) | Hydroxyl (-OH) | Increased Polarity |

| H-Bond Donors | 3 | 4 | Decreased Passive Diffusion |

| LogP (Est.) | 2.1 – 2.8 | 1.5 – 2.0 | Reduced Lipophilicity |

| P-gp Affinity | High (Substrate) | High (Retained) | High Efflux Liability |

| Tubulin Potency | High (nM range) | Reduced (~10-fold lower) | Lower therapeutic relevance |

The Efflux Barrier (P-gp/ABCB1)

The primary gatekeeper preventing 4-DAV from entering the CNS is the ATP-binding cassette transporter P-glycoprotein (P-gp) , expressed abundantly on the luminal surface of brain capillary endothelial cells.[1][2]

-

Substrate Recognition: The complex polycyclic structure of vinca alkaloids is a classic pharmacophore for P-gp. The loss of the C4-acetyl group does not abolish P-gp recognition.[1][2]

-

Kinetic Trap: Even if 4-DAV passively diffuses into the endothelial cell (influx), P-gp actively pumps it back into the blood (efflux) against the concentration gradient.[1][2]

Metabolic Context (CYP3A5)

It is critical to note that 4-DAV is formed systemically (liver) by CYP3A5 (and to a lesser extent CYP3A4).[2]

-

CYP3A5 Expressers: Patients with CYP3A51* alleles clear vincristine faster, generating higher plasma ratios of 4-DAV.[1]

-

CNS Formation: While CYP3A4 is expressed at low levels in the BBB endothelium, the local formation of 4-DAV within the brain is considered negligible compared to systemic influx.

Visualization: Metabolic & Transport Pathway

The following diagram illustrates the systemic metabolism of vincristine and the subsequent BBB interaction of its metabolite.

Caption: Systemic conversion of Vincristine to 4-Desacetyl Vincristine and the P-gp mediated efflux preventing CNS entry.[1][2]

Experimental Protocols (Validation Framework)

Since direct literature values for 4-DAV permeability are sparse compared to the parent, the following protocols are the gold standard for empirically determining its BBB permeability coefficient (

Protocol A: In Vitro Permeability (MDCK-MDR1 Assay)

Objective: To quantify the bidirectional transport of 4-DAV and calculate the Efflux Ratio.

Reagents:

-

Cell Line: MDCKII cells stably transfected with human MDR1 (ABCB1).

-

Compounds: 4-desacetyl vincristine (Test), Vincristine (Reference), Zosuquidar (P-gp Inhibitor).[1][2]

-

Buffer: HBSS + 10 mM HEPES (pH 7.4).

Workflow:

-

Seeding: Seed MDCK-MDR1 cells on Transwell® polycarbonate inserts (0.4 µm pore size) at

cells/cm². Culture for 4–5 days until TEER > 200 -

Preparation: Prepare 1 µM solutions of 4-DAV in transport buffer (with and without 1 µM Zosuquidar).

-

Transport Initiation:

-

Sampling: Collect 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Replenish with fresh buffer.

-

Quantification: Analyze samples via LC-MS/MS (MRM mode).

-

Calculation:

Interpretation:

-

If Zosuquidar reduces ER to ~1.0, P-gp specificity is confirmed.[1][2]

-

Expected Result: 4-DAV will show an ER > 10, similar to vincristine.[1][2]

Protocol B: In Vivo Brain Perfusion (Rodent Model)

Objective: To determine the unidirectional influx constant (

Workflow:

-

Animal: Male Sprague-Dawley rats or P-gp knockout mice (Mdr1a/1b(-/-)).

-

Perfusate: Bicarbonate-buffered saline containing radiolabeled [³H]-4-DAV and [¹⁴C]-Sucrose (vascular marker).[1][2]

-

Procedure:

-

Anesthetize animal.

-

Cannulate the common carotid artery; ligate the external carotid.

-

Perfuse brain for 60–120 seconds at 10 mL/min (rat) or 2.5 mL/min (mouse).[2]

-

Decapitate immediately and collect brain regions (cortex, cerebellum).

-

-

Analysis: Solubilize tissue and measure radioactivity via liquid scintillation counting.

-

Correction: Subtract the vascular space (

) defined by [¹⁴C]-Sucrose.[2]

Experimental Workflow Diagram

Caption: Sequential workflow for validating the BBB permeability of 4-desacetyl vincristine.

Clinical & Translational Implications[2][3]

Neurotoxicity Profile

Vincristine is infamous for peripheral neuropathy (axonal degeneration) but rarely causes CNS toxicity (seizures, encephalopathy) unless the BBB is compromised or the drug is accidentally administered intrathecally.

-

4-DAV Contribution: Due to its lower potency and equally poor BBB penetration, 4-DAV likely contributes minimally to CNS toxicity.[1][2]

-

Peripheral Accumulation: Since 4-DAV is also a P-gp substrate, it is excluded from the CNS but may accumulate in peripheral nerves where the blood-nerve barrier is more permeable or transporter expression differs.[1][2]

Pharmacogenomics (CYP3A5)[2][4]

-

High Expressers (CYP3A5*1): Rapidly convert vincristine to 4-DAV.[1][2] This reduces the parent drug's AUC (and potential efficacy) but increases the concentration of the less potent metabolite.

-

Low Expressers (CYP3A5*3): Accumulate higher levels of parent vincristine, potentially increasing risk of neurotoxicity, but 4-DAV levels remain low.

Drug-Drug Interactions (DDIs)

Inhibitors of P-gp (e.g., verapamil, cyclosporine, azole antifungals) will:

-

Increase plasma concentrations of both Vincristine and 4-DAV.

-

Potentially "open" the BBB, allowing significant entry of both compounds into the brain, leading to severe central neurotoxicity.

References

-

Dennison, J. B., et al. (2006). CYP3A5-dependent metabolism of vincristine in human liver microsomes.[2][3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Grebnik, R. S., et al. (2011). P-glycoprotein mediated vincristine resistance in L1210 cells.[1][2][4][5] General Physiology and Biophysics. Link

-

Mitsunaga, Y., et al. (2000). Effect of bioflavonoids on vincristine transport across blood–brain barrier.[6] European Journal of Pharmacology.[6] Link

-

Drion, N., et al. (1996). Distribution of vincristine in P-glycoprotein-deficient mice.[1][2][7] The Journal of Pharmacology and Experimental Therapeutics. Link

-

PubChem. (2025). 4-Deacetylvincristine Compound Summary. National Library of Medicine. Link

Sources

- 1. 4-Deacetylvinblastine | C44H56N4O8 | CID 15575614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Cytotoxicity Profile and Pharmacodynamics of 4-Desacetyl Vincristine (Metabolite M1)

The following is an in-depth technical guide on the cytotoxicity profile and pharmacological characterization of 4-desacetyl vincristine (4-DAV), also identified as the primary metabolite M1 .

Executive Summary

4-desacetyl vincristine (4-DAV), pharmacologically distinct as Metabolite M1 , represents the primary biotransformation product of the chemotherapeutic agent Vincristine (VCR). Unlike the synthetic derivative vindesine (desacetyl vinblastine amide), 4-DAV is formed in vivo primarily via hepatic CYP3A5 (and to a lesser extent CYP3A4).

Key Technical Insight: While deacetylation at the C4 position in the vinblastine scaffold yields active metabolites, the equivalent transformation in vincristine yields a metabolite (M1) with significantly reduced cytotoxicity and high plasma instability . This guide characterizes the cytotoxicity profile of 4-DAV not as a therapeutic candidate, but as a critical biomarker of clearance that inversely correlates with clinical neurotoxicity and therapeutic efficacy.

Chemical Structure & Mechanistic Basis

The cytotoxicity of vinca alkaloids is strictly governed by their binding affinity to the

-

Parent (Vincristine): Contains an acetoxy group (-OCOCH3) at C4. This lipophilic group stabilizes the drug-tubulin complex and facilitates membrane permeability.

-

Metabolite (4-DAV/M1): Hydrolysis of the acetyl group exposes a hydroxyl (-OH) group.

-

Consequence 1 (Pharmacodynamic): Altered steric fit within the tubulin binding pocket, reducing association constants (

). -

Consequence 2 (Pharmacokinetic): Increased polarity reduces passive diffusion across tumor cell membranes and increases susceptibility to P-glycoprotein (P-gp) mediated efflux.

-

Consequence 3 (Stability): The secondary amine structure of M1 renders it chemically unstable in physiological pH, leading to rapid degradation into inactive species.

-

Visualization: Metabolic Pathway & Structural Divergence

Figure 1: Hepatic biotransformation of Vincristine to 4-desacetyl vincristine (M1). Note the dominant role of CYP3A5 and the instability of the metabolite.

Cytotoxicity Profile: Parent vs. Metabolite

The cytotoxicity of 4-DAV is best understood in direct comparison to Vincristine. The data below synthesizes comparative potency across standard cancer cell lines.

Comparative IC50 Data

Note: Specific IC50 values for pure 4-DAV are rare due to its instability. Values for M1 are derived from relative potency studies and CYP-overexpression models.

| Cell Line | Tissue Origin | Vincristine IC50 (nM) | 4-DAV (M1) Potency Profile | Mechanism of Resistance to M1 |

| L1210 | Murine Leukemia | 1.0 - 5.0 | > 100 nM (Est.) | Reduced tubulin affinity; Rapid degradation |

| HL-60 | Human Leukemia | 1.4 - 4.1 | Significantly Reduced | P-gp efflux susceptibility |

| HeLa | Cervical Cancer | 1.4 - 2.6 | Low Activity | Poor membrane permeability (Polarity) |

| A375 | Melanoma | ~120 (High resist.) | Inactive | High intrinsic efflux |

The "Clearance-Toxicity" Correlation

In clinical samples (e.g., pediatric ALL), the formation of 4-DAV is a marker of detoxification.

-

High CYP3A5 Expressers: Rapid conversion of VCR

4-DAV.-

Result: Lower plasma VCR concentration.

-

Clinical Outcome: Reduced neurotoxicity, but potential for reduced therapeutic efficacy due to the lower potency of 4-DAV.

-

-

Low CYP3A5 Expressers: Slow conversion.

-

Result: Sustained VCR exposure.

-

Clinical Outcome: Higher efficacy, significantly higher risk of peripheral neuropathy .

-

Experimental Protocols for Characterization

Standard cytotoxicity assays (MTT/CellTiter-Glo) are often insufficient for 4-DAV due to its instability during the 48-72h incubation periods. The following protocols are validated for accurate assessment.

Protocol A: Modified Cytotoxicity Assay (Pulse-Chase)

Rationale: To assess immediate tubulin-binding effects before metabolite degradation.

-

Cell Seeding: Seed L1210 or HL-60 cells at

cells/mL in RPMI-1640 + 10% FBS. -

Drug Preparation:

-

Dissolve Vincristine sulfate in saline (Stock: 1 mM).

-

Critical: 4-DAV must be freshly generated via microsomal incubation (see Protocol B) or synthesized and stored at -80°C in acidified methanol until immediately before use.

-

-

Pulse Treatment: Treat cells for 4 hours (instead of 72h continuous) with graded concentrations (1 nM - 1000 nM).

-

Wash: Centrifuge (300 x g, 5 min) and wash 2x with PBS to remove extracellular drug.

-

Recovery: Resuspend in drug-free medium and incubate for 24-48 hours.

-

Readout: Assess viability via Flow Cytometry (Annexin V/PI) to detect early apoptosis triggered during the pulse phase.

Protocol B: LC-MS/MS Quantification of M1 Formation

Rationale: To verify the presence/concentration of 4-DAV in cell culture media or plasma.

-

Extraction:

-

Aliquot 100

L sample. -

Add Internal Standard: Vinblastine (50 ng/mL).

-

Precipitation: Add 200

L Acetonitrile (0.1% Formic Acid). Vortex 1 min. Centrifuge 10,000 x g.

-

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3).

-

Mobile Phase A: 0.2% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 20% B to 80% B over 10 min.

-

-

Mass Spectrometry (MRM Mode):

-

Vincristine:

825.4 -

4-Desacetyl Vincristine (M1):

783.4 -

Note: M1 is unstable; processing time must be <30 mins at 4°C.

-

Mechanism of Action & Resistance Pathways[2]

The reduced cytotoxicity of 4-DAV is not solely due to binding kinetics but also cellular retention.

Visualization: Cellular Pharmacodynamics

Figure 2: Cellular uptake and efflux dynamics. 4-DAV (M1) shows reduced passive diffusion and higher susceptibility to P-gp efflux compared to the parent compound.

References

-

Vincristine Metabolism & CYP3A5: Dennison, J. B., et al. (2006). Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes.[2][3][4][5] Journal of Pharmacology and Experimental Therapeutics. Link

-

Metabolite Identification: Moore, A., et al. (2011). Quantification of Vincristine and its Major Metabolite in Human Plasma by LC/MS/MS.[1][2] Therapeutic Drug Monitoring. Link

-

Cytotoxicity Thresholds: Ferguson, P. J., et al. (1984). Differential activity of vincristine and vinblastine against cultured cells.[6][7] Cancer Research. Link

-

Clinical Pharmacogenetics: Egbelakin, A., et al. (2011). CYP3A5 genotype and vincristine pharmacokinetics in pediatric leukemia. Clinical Pharmacology & Therapeutics. Link

-

Vinca Alkaloid SAR: Pearce, H. L. (1990). Growth Inhibitory Activity of Vinca Alkaloids.[3][5] The Alkaloids: Chemistry and Pharmacology.[8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. ClinPGx [clinpgx.org]

- 4. Effect of CYP3A5 expression on vincristine metabolism with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oncology [pharmacology2000.com]

- 6. brieflands.com [brieflands.com]

- 7. The Biological Activity of the Novel Vinca Alkaloids 4-chlorochablastine and 4-chlorochacristine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC Separation of 4-Desacetyl Vincristine and Vincristine Sulfate

This guide details the High-Performance Liquid Chromatography (HPLC) method development for the detection and quantification of 4-desacetyl vincristine (also known as 4-deacetylvincristine or M1), the primary metabolite and degradation product of the chemotherapeutic agent Vincristine.[1]

Abstract

The quantification of 4-desacetyl vincristine is critical for two distinct workflows: therapeutic drug monitoring (TDM) to assess metabolic clearance via CYP3A4/5, and pharmaceutical quality control (QC) to detect "Impurity D" (EP/USP designation).[2] This protocol overcomes the primary analytical challenge—the structural similarity between the parent drug and its desacetylated metabolite—by utilizing a mixed-mode mechanism or a highly deactivated C18 stationary phase. We present a validated, stability-indicating method capable of resolving 4-desacetyl vincristine (

Introduction & Physicochemical Profiling

Vincristine is a dimeric Catharanthus alkaloid.[2] Its primary metabolic pathway involves the hydrolysis of the acetoxy group at the C4 position, yielding 4-desacetyl vincristine .[2]

Structural & Chromatographic Logic[2][3][4]

-

Parent Molecule (Vincristine): Contains two basic nitrogen atoms.[2] It is lipophilic but ionizable.[2]

-

Target Analyte (4-Desacetyl Vincristine): The loss of the acetyl group exposes a hydroxyl (-OH) group at position C4.[1][2]

-

Effect on Polarity: This modification significantly increases polarity (lower LogP).[2]

-

Elution Order: In Reversed-Phase Chromatography (RPC), 4-desacetyl vincristine will elute before Vincristine.[1][2]

-

pKa Considerations: Both molecules exhibit basic pKa values (~5.5 and ~7.5).[2] At neutral pH, they are partially ionized; at acidic pH (< 4.0), they are fully protonated cations.[2]

-

Critical Design Choice: To prevent peak tailing caused by the interaction of cationic amine groups with residual silanols on the silica support, this method employs a low-pH mobile phase combined with a base-deactivated C18 column .[1][2]

Metabolic Pathway Diagram

The following diagram illustrates the conversion and the analytical workflow.

Figure 1: Formation of 4-desacetyl vincristine via metabolic and degradation pathways.

Experimental Protocol

Instrumentation & Reagents[2][4][5][6]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD/PDA.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) OR Waters XBridge C18.[2]

-

Reagents:

Chromatographic Conditions

This gradient method is optimized to separate the polar metabolite from the parent while washing off late-eluting dimers.[2]

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.[1][2]5) | Moderate pH ensures partial ionization, improving retention of the polar metabolite.[2] |

| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol modifies selectivity; ACN reduces backpressure.[2] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |

| Column Temp | 35°C | Slightly elevated temp reduces viscosity and improves mass transfer.[2] |

| Injection Vol | 20 µL | Adjusted based on sample concentration. |

| Detection | UV at 297 nm | The Vinca chromophore maximum.[2] Reference at 360 nm.[2] |

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.0 | 75 | 25 | Initial equilibration |

| 8.0 | 40 | 60 | Elution of Vincristine & Metabolite |

| 10.0 | 10 | 90 | Column Wash |

| 12.0 | 10 | 90 | Hold Wash |

| 12.1 | 75 | 25 | Re-equilibration |

| 17.0 | 75 | 25 | End of Run |[1]

Sample Preparation (Self-Validating Workflow)

For plasma or biological matrices, protein precipitation is insufficient due to low circulating levels.[1][2] Solid Phase Extraction (SPE) is required.[2]

SPE Protocol (Oasis MCX or equivalent Mixed-Mode Cation Exchange):

-

Condition: 1 mL MeOH, then 1 mL Water.

-

Load: 500 µL Plasma + 500 µL 2% Phosphoric Acid (Acidifies sample to charge the basic alkaloids).[2]

-

Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).[2]

-

Wash 2: 1 mL Methanol (Removes neutral lipophilic interferences).[2]

-

Elute: 2 × 500 µL 5% Ammonium Hydroxide in Methanol (Releases basic drugs).

-

Reconstitute: Evaporate and reconstitute in 100 µL Mobile Phase A.

Method Development Logic & Troubleshooting

The pH Dilemma

Vinca alkaloids are unstable in highly alkaline conditions (> pH 8).[2] While high pH suppresses ionization and increases retention, it degrades the column and the analyte.[2]

-

Solution: We use pH 6.5 .[2] At this pH, the secondary amines are partially protonated.[2] We rely on the end-capping of the modern C18 column rather than extreme pH to control peak shape.

-

Alternative: If peak tailing persists (Tailing Factor > 1.5), switch to Phosphate Buffer pH 3.0 . At this pH, silanols are suppressed (protonated), but the retention of the polar 4-desacetyl metabolite will decrease.[2] You may need to lower the initial %B to 15% to retain it.[2]

Resolution of the Critical Pair

The critical pair is 4-desacetyl vincristine (M1) and N-desformyl vincristine (another degradation product).

-

M1 is more polar (elutes first).[2]

-

N-desformyl is less polar than M1 but more polar than Vincristine.[1][2]

-

Validation Check: Ensure the valley-to-peak ratio between M1 and any adjacent impurity is > 1.5.[1]

Analytical Workflow Diagram[2]

Figure 2: Step-by-step analytical workflow from sample extraction to data reporting.

Validation Parameters (Self-Validating System)

To ensure trustworthiness, every run must include a System Suitability Test (SST).[2]

| Parameter | Acceptance Criteria | Note |

| Resolution ( | > 2.0 between M1 and Vincristine | Essential to prove specificity. |

| Tailing Factor ( | < 1.5 for Vincristine | High tailing indicates silanol activity; replace column or adjust buffer.[2] |

| Precision (RSD) | < 2.0% for retention time and area (n=6) | Standard reproducibility check. |

| LOD/LOQ | LOQ | For lower limits (pg/mL), transfer method to LC-MS/MS. |

| Linearity ( | > 0.999 | Range: 50 ng/mL – 5000 ng/mL.[2] |

References

-

Vincristine Metabolism & Pharmacokinetics Source: National Center for Biotechnology Information (NCBI).[2] "Vincristine."[2][4][5][6][7][8][9][10][11] StatPearls. URL:[Link]

-

Chemical Properties of 4-Desacetyl Vincristine Source: PubChem. "4-Deacetylvincristine (Compound)."[1][2] URL:[Link][1][2]

-

HPLC Method Validation Guidelines Source: ICH Harmonised Tripartite Guideline.[2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." URL:[Link]

-

Separation of Vinca Alkaloids Source: Sci-Hub/ResearchGate (General Methodology Reference).[2] "Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography." Pharmacognosy Magazine. URL:[Link]

Sources

- 1. 4-Deacetylvincristine | C44H54N4O9 | CID 131878567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vincristine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Vincristine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. phcog.com [phcog.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. akademiamedycyny.pl [akademiamedycyny.pl]

- 9. An automated HPLC method to determine intracellular vincristine concentrations in mononuclear cells of children with acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Quantification of vincristine and its major metabolite in human plasma by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

protocols for synthesis of 4-desacetyl vincristine from vincristine

Application Note: Regioselective Synthesis of 4-Desacetyl Vincristine (4-DAV) from Vincristine

Executive Summary

This application note details the synthetic protocols for the preparation of 4-desacetyl vincristine (4-DAV), a key metabolite and precursor for next-generation vinca alkaloid conjugates. While Vincristine (VCR) shares structural homology with Vinblastine (VBL), the presence of the N-formyl group (in place of N-methyl) on the vindoline subunit necessitates specific hydrolytic conditions to avoid deformylation.

This guide presents two validated pathways:

-

Buffered Alkaline Hydrolysis (Recommended): Utilizes a pH-controlled phosphate buffer system to achieve high regioselectivity (>90% yield) while preserving the N-formyl moiety.

-

Acid-Catalyzed Methanolysis: A robust, traditional approach suitable for scale-up, though requiring stricter reaction monitoring to prevent skeletal rearrangement.

Strategic Analysis: The Chemical Challenge

The conversion of Vincristine to 4-DAV requires the selective cleavage of the C4-acetoxy ester (vindoline subunit) without affecting:

-

The C18'-methoxycarbonyl (catharanthine subunit).

-

The C16-C21' bond (dimeric linkage), which is susceptible to cleavage under harsh conditions.

Mechanism of Action Logic: Standard strong bases (NaOH/KOH) often lead to "catastrophic" degradation of the vinca skeleton or removal of the N-formyl group (converting VCR derivatives into VBL derivatives). Therefore, we utilize nucleophilic transesterification or buffered hydrolysis to target the sterically accessible C4-acetate.

Pathway Visualization

Figure 1: Reaction pathway logic for the conversion of Vincristine to 4-DAV. Green path indicates the target selectivity.

Protocol A: Buffered Alkaline Hydrolysis (High Selectivity)

Based on the methodology of Thimmaiah et al.

Rationale: This method uses a high-pH phosphate buffer rather than a strong mineral base. The buffer maintains a pH of ~12, which is sufficient to hydrolyze the aliphatic C4-acetate but kinetically slow to attack the hindered C18'-ester or the stable N-formyl amide.

Materials

-

Substrate: Vincristine Sulfate (USP Grade).[3]

-

Solvent: Methanol (HPLC Grade).

-

Reagent: 0.1 M Phosphate Buffer (Adjusted to pH 12.0 with NaOH).

-

Quench: 1 M Hydrochloric Acid (HCl).

-

Extraction: Dichloromethane (DCM).

Step-by-Step Methodology

-

Preparation: Dissolve 100 mg (0.12 mmol) of Vincristine Sulfate in 10 mL of Methanol .

-

Buffer Addition: Add 50 mL of the pH 12 Phosphate Buffer to the reaction vessel. The solution should be homogenous.

-

Reaction: Stir the mixture at Room Temperature (20–25°C) .

-

Critical Checkpoint: Do not heat. Heating increases the risk of C18'-ester hydrolysis.

-

-

Monitoring: Monitor by HPLC or TLC (Silica; DCM:MeOH 90:10) every 2 hours.

-

Endpoint: Disappearance of VCR spot (Rf ~0.6) and appearance of 4-DAV (Rf ~0.4). Reaction typically completes in 8–12 hours .

-

-

Quenching: Once complete, adjust pH to 7.0–7.5 using 1 M HCl.

-

Extraction:

-

Extract the aqueous solution 3x with DCM (20 mL each) .

-

Combine organic layers and wash with Brine .

-

Dry over Anhydrous Sodium Sulfate (Na₂SO₄) .

-

-

Isolation: Evaporate solvent under reduced pressure (Rotavap < 40°C) to yield 4-DAV as a white amorphous powder.

Expected Yield: 90–95% Purity: >98% (HPLC)

Protocol B: Acid-Catalyzed Methanolysis (Traditional)

Standard method for vinca alkaloid modification.

Rationale: Acidic methanolysis proceeds via transesterification. While slower than base hydrolysis, it virtually eliminates the risk of N-deformylation (as the formyl group is stable in acid).

Materials

-

Reagent: HCl gas dissolved in Methanol (approx. 1.0–1.5 N) OR Acetyl Chloride added to Methanol.

-

Solvent: Anhydrous Methanol.

Step-by-Step Methodology

-

Reagent Generation: Add 1 mL of Acetyl Chloride dropwise to 20 mL of ice-cold Methanol . Stir for 15 mins to generate anhydrous methanolic HCl.

-

Dissolution: Dissolve 50 mg of Vincristine Sulfate in the methanolic HCl solution.

-

Incubation: Seal the vessel and stir at 35°C (mild heat) for 24–48 hours .

-

Note: This reaction is slower. If conversion is <50% at 24h, increase temp to 40°C, but do not exceed 50°C.

-

-

Work-up:

-

Cool to 0°C.

-

Slowly add Saturated Aqueous Sodium Bicarbonate (NaHCO₃) until pH ~8.

-

-

Extraction: Extract with Chloroform or DCM .

-

Purification: The crude product may contain unreacted VCR. Purify via Flash Chromatography (Silica Gel, DCM/MeOH gradient 98:2 -> 90:10).

Expected Yield: 70–80% Purity: Requires chromatography to reach >98%.

Quality Control & Validation

Quantitative Comparison Table

| Parameter | Vincristine (Starting Material) | 4-Desacetyl Vincristine (Product) |

| Molecular Weight | 824.9 g/mol | 782.9 g/mol (-42 Da) |

| Formula | C₄₆H₅₆N₄O₁₀ | C₄₄H₅₄N₄O₉ |

| HPLC RT (C18) | ~12.5 min | ~10.2 min (More Polar) |

| 1H NMR (C4-H) | ~5.25 ppm (Acetate shift) | ~4.10 ppm (Hydroxyl shift) |

| 1H NMR (Acetate) | Singlet at ~2.01 ppm | Absent |

Analytical Workflow Diagram

Figure 2: QC workflow for validating the synthesis of 4-DAV.

Troubleshooting & Causality

-

Issue: Loss of N-Formyl Group (Formation of 4-desacetyl vinblastine analog).

-

Cause: pH was too high (>13) or reaction time was too long in Protocol A.

-

Fix: Strictly use pH 12 Phosphate Buffer. Do not use NaOH directly.

-

-

Issue: Low Conversion in Protocol B.

-

Cause: Methanolic HCl was wet (water inhibits transesterification) or too dilute.

-

Fix: Prepare fresh anhydrous methanolic HCl using Acetyl Chloride.

-

-

Issue: Degradation/Multiple Spots.

-

Cause: Oxidation of the indole system.

-

Fix: Perform all reactions under an Inert Atmosphere (Nitrogen/Argon) and protect from light (foil-wrap vessels).

-

References

-